

# Replicating key experiments on Ica 105665's anti-epileptic properties

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Analysis of Ica 105665's Anti-Epileptic Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-epileptic properties of **Ica 105665**, a novel Kv7 potassium channel agonist, with established anti-epileptic drugs (AEDs). The information is intended to assist researchers in replicating key experiments and evaluating the therapeutic potential of this compound.

## **Executive Summary**

**Ica 105665** is a novel small molecule that has demonstrated broad-spectrum anti-seizure activity in multiple preclinical models and has shown target engagement in a clinical proof-of-concept study in patients with photosensitive epilepsy.[1] Its mechanism of action, the activation of Kv7.2/7.3 and Kv7.3/7.5 potassium channels, offers a distinct therapeutic approach compared to many existing AEDs. This guide presents a detailed comparison of **Ica 105665** with Retigabine (a clinically approved Kv7 channel opener), Lamotrigine, Levetiracetam, and Vigabatrin, focusing on their efficacy in key preclinical and clinical experimental models.

### **Data Presentation**



## **Preclinical Efficacy in Animal Models of Epilepsy**

The following table summarizes the median effective dose (ED50) of **Ica 105665** and comparator drugs in standard preclinical models of epilepsy. These models are predictive of efficacy against different seizure types.

| Drug          | Maximal<br>Electroshock<br>(MES) ED50<br>(mg/kg) | 6 Hz (44mA)<br>Seizure Test<br>ED50 (mg/kg) | Pentylenetetra<br>zole (PTZ)<br>ED50 (mg/kg) | Electrical<br>Kindling Model                                                            |
|---------------|--------------------------------------------------|---------------------------------------------|----------------------------------------------|-----------------------------------------------------------------------------------------|
| Ica 105665    | <1 - 5                                           | <1 - 5                                      | <1 - 5                                       | Effective at <1 -<br>5 mg/kg[1]                                                         |
| Retigabine    | 7.05 (mice)[2]                                   | -                                           | Effective[3]                                 | Dose-dependent<br>anticonvulsant<br>effect at 10, 20,<br>and 40 mg/kg[4]                |
| Lamotrigine   | 9.67 (mice)[2]                                   | -                                           | Effective at 20<br>mg/kg[5]                  | Dose-<br>dependently<br>suppressed PTZ-<br>induced<br>seizures[5]                       |
| Levetiracetam | Inactive (up to<br>540 mg/kg)[6]                 | -                                           | Inactive (up to<br>540 mg/kg)[6]             | ED50 = 7 mg/kg<br>(electrically<br>kindled mice), 36<br>mg/kg (PTZ-<br>kindled mice)[6] |
| Vigabatrin    | -                                                | -                                           | -                                            | -                                                                                       |

Note: A dash (-) indicates that specific ED50 values were not readily available in the searched literature.

## **Clinical Efficacy in Photosensitive Epilepsy**



The photosensitive epilepsy model in humans is a valuable tool for early proof-of-concept studies of new AEDs. The primary endpoint is the reduction of the photoparoxysmal response (PPR), often quantified as the change in the Standard Photosensitivity Range (SPR).

| Drug          | Dose(s)                            | Key Findings                                                                                                                                                 |
|---------------|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ica 105665    | 100 mg, 400 mg, 500 mg             | Reduced SPR in 1 of 4 patients (100 mg), 2 of 4 patients (400 mg), and 4 of 6 patients (500 mg). Complete abolishment of SPR in one patient at 400 mg.[1][7] |
| Lamotrigine   | 120 mg, 240 mg                     | Reduction in photosensitivity in six patients, with abolition in two.[8]                                                                                     |
| Levetiracetam | 250 mg, 500 mg, 750 mg,<br>1000 mg | Dose-dependent suppression<br>of PPR. Complete abolishment<br>was observed at 750 mg and<br>1000 mg.[6]                                                      |
| Vigabatrin    | Single dose                        | Significantly suppressed the photoconvulsive response in 3 out of 6 subjects.                                                                                |

# **Experimental Protocols**Preclinical Models

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

#### Procedure:

 Administer the test compound or vehicle to rodents (mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection).



- At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA,
   60 Hz for 0.2 seconds in mice) through corneal or auricular electrodes.[9][10]
- Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
- The endpoint is the abolition of the hindlimb tonic extension.
- Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Objective: To identify compounds effective against partial seizures, particularly those that may be resistant to other AEDs.

#### Procedure:

- Administer the test compound or vehicle to rodents.
- At the time of predicted peak effect, deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 or 44 mA in mice) through corneal electrodes.[11][12]
- Observe the animal for a characteristic seizure phenotype, which includes a stun posture, forelimb clonus, and twitching of the vibrissae.[13]
- An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[12]
- Determine the ED50 for protection against the seizure.

Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.

#### Procedure:

- Administer the test compound or vehicle to rodents.
- At the time of predicted peak effect, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 35 mg/kg in rats for kindling).[5]



- Observe the animals for a defined period (e.g., 30 minutes) for the presence and severity of seizures, typically scored on a scale (e.g., Racine scale).
- The endpoint can be the absence of clonic seizures or an increase in the latency to the first seizure.
- Calculate the ED50 for preventing PTZ-induced seizures.

Objective: To model the development and treatment of focal seizures that secondarily generalize, reflecting aspects of temporal lobe epilepsy.

#### Procedure:

- Surgically implant an electrode into a specific brain region, commonly the amygdala or hippocampus, of a rodent.[14][15]
- Deliver a brief, low-intensity electrical stimulus daily or on a set schedule.
- Initially, this stimulus evokes a focal seizure (afterdischarge) with minimal or no behavioral signs.
- With repeated stimulation, the seizure duration and behavioral severity progressively increase, eventually leading to generalized tonic-clonic seizures (a fully kindled state).
- Once the animal is fully kindled, administer the test compound or vehicle before the electrical stimulation.
- Assess the compound's ability to reduce the seizure severity score, decrease the afterdischarge duration, or increase the seizure threshold.

### **Clinical Model**

Objective: To assess the acute anti-epileptic effect of a drug in humans with a known sensitivity to intermittent photic stimulation (IPS).

#### Procedure:



- Patient Selection: Recruit patients with a history of a reproducible photoparoxysmal response (PPR) on electroencephalogram (EEG) upon exposure to IPS.
- Baseline Assessment (Day 1):
  - Administer a placebo.
  - At standardized time points, expose the patient to a range of IPS frequencies (e.g., 1-60 Hz).
  - Record the EEG continuously to identify the range of frequencies that elicit a PPR. This
    determines the baseline Standard Photosensitivity Range (SPR).
- Drug Administration (Day 2):
  - Administer a single dose of the investigational drug (e.g., Ica 105665).
- Post-Dose Assessment (Day 2):
  - Repeat the IPS procedure and EEG recordings at the same standardized time points as on Day 1.
  - Determine the SPR at each time point post-dosing.
- Endpoint Analysis:
  - The primary endpoint is the change in the SPR from baseline. A reduction in the SPR indicates an anti-epileptic effect.
  - Secondary endpoints can include the number of patients with a complete abolition of the PPR and the duration of the effect.

# Mandatory Visualization Signaling Pathway of Ica 105665





Click to download full resolution via product page

Caption: Mechanism of action of Ica 105665.

## **Experimental Workflow for Photosensitive Epilepsy Trial**





Click to download full resolution via product page

Caption: Workflow for a photosensitive epilepsy clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 3. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETIGABINE-DECREASES-BEHAVIORAL-AND-ELECTROGRAPHIC-SEIZURES-IN-THE-LAMOTRIGINE--RESISTANT-AMYGDALA-KINDLED-RAT-MODEL-OF-PHARMACORESISTANT-EPILEPSY [aesnet.org]
- 5. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I. Anticonvulsant profile in mice and rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Preclinical Epilepsy CRO Amygdala Kindling Model & EEG [synapcell.com]
- To cite this document: BenchChem. [Replicating key experiments on Ica 105665's antiepileptic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587546#replicating-key-experiments-on-ica-105665-s-anti-epileptic-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com